molecular formula C14H14N2O B15255883 7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B15255883
M. Wt: 226.27 g/mol
InChI Key: SOJLEBTZNKOUMA-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

7-methyl-2-phenyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H14N2O/c1-10-7-13-15-12(8-14(17)16(13)9-10)11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3

InChI Key

SOJLEBTZNKOUMA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=CC(=O)N2C1)C3=CC=CC=C3

Origin of Product

United States

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